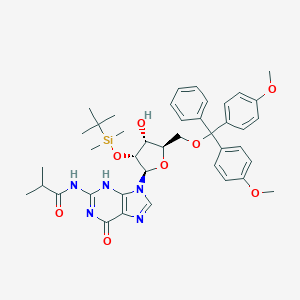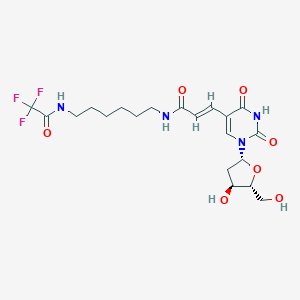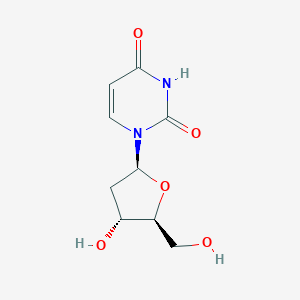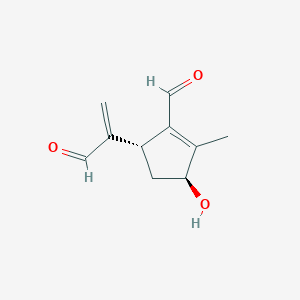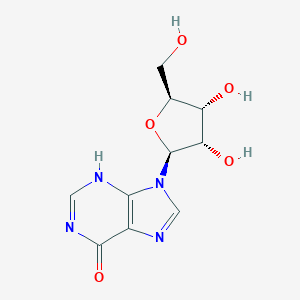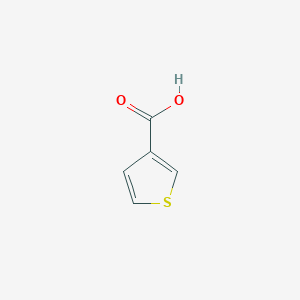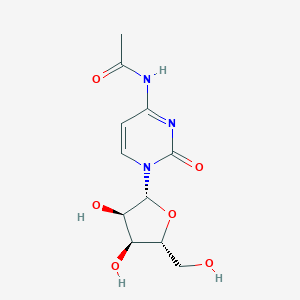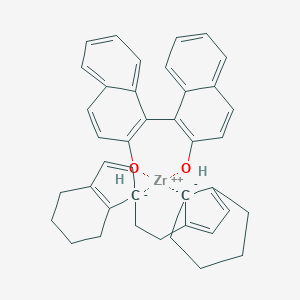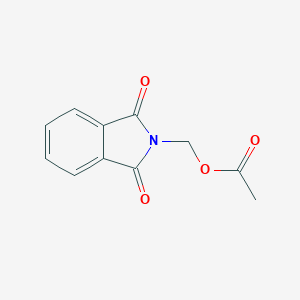
(1,3-Dioxoisoindolin-2-yl)methyl acetate
Vue d'ensemble
Description
“(1,3-Dioxoisoindolin-2-yl)methyl acetate” is an organic compound with the CAS Number: 5493-24-3 and a molecular weight of 219.2 . It is a solid at room temperature .
Physical and Chemical Properties The compound has a molecular formula of C11H9NO4 . It has a density of 1.4±0.1 g/cm^3, a boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its LogP is 1.13 .
Applications De Recherche Scientifique
Anticancer Potential
The compound has been investigated for its anticancer potential using cell line experiments. Some derivatives of this compound were reported to be non-toxic with cytotoxicity levels of ≥ 400 μg/mL, which suggests a promising avenue for further research in cancer treatment .
Anti-HIV Activity
Indole derivatives, including those related to “(1,3-Dioxoisoindolin-2-yl)methyl acetate”, have been studied for their potential as anti-HIV agents. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1 .
Immunomodulatory Effects
Related compounds, such as pomalidomide which shares a similar chemical structure, exhibit immunomodulatory properties. These effects can be beneficial in the development of treatments for immune-related disorders .
Antitumor and Antiangiogenic Properties
Compounds structurally related to “(1,3-Dioxoisoindolin-2-yl)methyl acetate” have shown antitumor effects and antiangiogenic properties, which could be useful in the development of new anticancer therapies .
Synthesis and Reactivity Studies
Recent advancements in the synthesis and reactivity of N-isoindoline-1,3-dione heterocycles provide insights into the chemical behavior of “(1,3-Dioxoisoindolin-2-yl)methyl acetate” and its potential applications in various fields .
Facile Access to Isoindolinone Derivatives
Research has been conducted on the facile access to isoindolinone derivatives through reactions such as the Krapcho decarboxylation reaction. This could open up new pathways for the synthesis of pharmaceuticals and other valuable compounds .
Safety and Hazards
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNTJVUVGIEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406168 | |
| Record name | ST4144427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindolin-2-yl)methyl acetate | |
CAS RN |
5493-24-3 | |
| Record name | ST4144427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



